molecular formula C17H13NO4S B119272 Dehydroxyamino Oxamflatin Acid CAS No. 151720-90-0

Dehydroxyamino Oxamflatin Acid

Cat. No.: B119272
CAS No.: 151720-90-0
M. Wt: 327.4 g/mol
InChI Key: MJBHEINNBFZEII-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroxyamino Oxamflatin Acid is a chemical compound with the molecular formula C17H13NO4S . It contains a total of 37 bonds, including 24 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide .


Molecular Structure Analysis

The molecular structure of this compound includes 37 bonds in total. These comprise 24 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide .


Chemical Reactions Analysis

Dehydroamino acids, which could be related to this compound, exhibit remarkable synthetic flexibility. They readily undergo a number of reactions, such as polar and single-electron additions, transition metal catalyzed cross-couplings, and cycloadditions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 327.4 g/mol. It has a XLogP3-AA value of 2.8, indicating its lipophilicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has 5 rotatable bonds. Its exact mass and monoisotopic mass are both 327.05652907 g/mol. It has a topological polar surface area of 91.8 Ų and a heavy atom count of 23 .

Scientific Research Applications

Antitumor Activity and Histone Deacetylase Inhibition

Dehydroxyamino Oxamflatin Acid, known as Oxamflatin, exhibits significant antitumor activity. It induces transcriptional activation of certain genes and morphological reversion in various transformed cell lines. This is primarily due to its role as a histone deacetylase (HDAC) inhibitor. By inhibiting HDAC, Oxamflatin causes an accumulation of acetylated histone species, altering the expression of genes regulating cell morphology and the cell cycle. These changes are responsible for its antitumor activity, morphological change, and cell cycle arrest induced by Oxamflatin (Kim et al., 1999).

Antimalarial Potential

Oxamflatin has shown potential in antimalarial research, particularly in inhibiting Plasmodium falciparum lactate dehydrogenase (pfLDH). This enzyme is a key component in the energy generation of malarial parasites, making it a significant target for antimalarial drugs. Studies have found that certain oxamic acid derivatives, closely related to Oxamflatin, demonstrate activities against pfLDH, suggesting that derivatives of Oxamflatin may be potential antimalarial agents (Choi et al., 2007).

Enhanced Nuclear Reprogramming

Oxamflatin significantly improves nuclear reprogramming in various biomedical applications. For instance, it has shown to improve the quality and in vitro development of bovine somatic cell nuclear transfer (SCNT) embryos. By modifying epigenetic status and gene expression, Oxamflatin increases blastocyst quality and enhances the nuclear reprogramming and developmental potential of SCNT embryos (Su et al., 2011).

Neuroprotective Properties

Oxamflatin has been identified as having antioxidant and antihypoxic properties, making it a potential neuroprotective drug. It has been found to activate transcription factors that trigger genetic programs for defense against hypoxia and oxidative stress, which are critical in neuroprotective strategies (Poloznikov et al., 2016).

Cytostatic Effects in Cancer Treatment

Studies have demonstrated that Oxamflatin has strong cytostatic effects in ovarian cancer cell lines. It induces morphological changes and decreases cell viability, making it a candidate for further research in cancer treatment. Oxamflatin has been shown to alter the expression of genes related to cell proliferation and apoptosis, providing insights into its potential therapeutic applications in oncology (Wang et al., 2016).

Mechanism of Action

Target of Action

Dehydroxyamino Oxamflatin Acid, also known as Oxamflatin, is a potent inhibitor of Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . This action is crucial because DNA expression is regulated by acetylation and de-acetylation .

Mode of Action

Oxamflatin interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to an accumulation of acetylated histone species within the cell . The acetylation of histones loosens the DNA structure, allowing for increased gene expression .

Biochemical Pathways

The primary biochemical pathway affected by Oxamflatin is the histone acetylation pathway . By inhibiting HDAC activity, Oxamflatin prevents the removal of acetyl groups from histones . This action results in an increase in acetylated histones, which can lead to changes in gene expression .

Pharmacokinetics

The compound’s ability to inhibit the growth of various mouse and human cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of HDAC activity by Oxamflatin has several molecular and cellular effects. It leads to drastic changes in cell morphology and can inhibit DNA synthesis and cell proliferation . Additionally, Oxamflatin can induce morphological changes in certain cancer cell lines and decrease cell viability . At the molecular level, Oxamflatin has been shown to downregulate the expression of c-Myc, CDK4, E2F1, and the phosphorylation levels of Rb protein, while upregulating p21 .

Properties

IUPAC Name

(E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-17(20)12-5-4-7-14-8-6-9-15(13-14)18-23(21,22)16-10-2-1-3-11-16/h1-3,5-6,8-13,18H,(H,19,20)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBHEINNBFZEII-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442895
Record name Dehydroxyamino Oxamflatin Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151720-90-0
Record name Dehydroxyamino Oxamflatin Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydroxyamino Oxamflatin Acid
Reactant of Route 2
Dehydroxyamino Oxamflatin Acid
Reactant of Route 3
Reactant of Route 3
Dehydroxyamino Oxamflatin Acid
Reactant of Route 4
Dehydroxyamino Oxamflatin Acid
Reactant of Route 5
Dehydroxyamino Oxamflatin Acid
Reactant of Route 6
Reactant of Route 6
Dehydroxyamino Oxamflatin Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.